molecular formula C15H26O6Si B13089184 (2R,3R,4R)-2-((tert-Butyldimethylsilyl)oxy)-3,4-dihydro-2H-pyran-3,4-diyl diacetate

(2R,3R,4R)-2-((tert-Butyldimethylsilyl)oxy)-3,4-dihydro-2H-pyran-3,4-diyl diacetate

Cat. No.: B13089184
M. Wt: 330.45 g/mol
InChI Key: BWLDPPWQCSIYED-MGPQQGTHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R,3R,4R)-2-((tert-Butyldimethylsilyl)oxy)-3,4-dihydro-2H-pyran-3,4-diyl diacetate is a complex organic compound that features a tert-butyldimethylsilyl (TBDMS) protecting group. This compound is often used in organic synthesis due to its stability and reactivity, particularly in the formation of glycosidic bonds and other carbohydrate-related transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R,4R)-2-((tert-Butyldimethylsilyl)oxy)-3,4-dihydro-2H-pyran-3,4-diyl diacetate typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine. The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature. The diacetate groups are introduced using acetic anhydride in the presence of a catalyst like pyridine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for the addition of reagents and control of reaction parameters can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dihydropyran ring, leading to the formation of lactones or other oxidized derivatives.

    Reduction: Reduction reactions can target the dihydropyran ring or the acetate groups, resulting in the formation of alcohols or other reduced products.

    Substitution: Nucleophilic substitution reactions can occur at the acetate groups, leading to the formation of various esters or ethers.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and Dess-Martin periodinane.

    Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like methanol or ethanol can be used in the presence of a base to facilitate substitution reactions.

Major Products

The major products formed from these reactions include lactones, alcohols, and various esters or ethers, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

In chemistry, (2R,3R,4R)-2-((tert-Butyldimethylsilyl)oxy)-3,4-dihydro-2H-pyran-3,4-diyl diacetate is used as an intermediate in the synthesis of complex carbohydrates and glycosides. Its stability and reactivity make it a valuable tool for protecting hydroxyl groups during multi-step synthetic processes.

Biology

In biological research, this compound can be used to study enzyme-catalyzed reactions involving glycosidic bonds. It serves as a model substrate for investigating the mechanisms of glycosyltransferases and other carbohydrate-processing enzymes.

Medicine

In medicinal chemistry, the compound is explored for its potential in drug development, particularly in the design of prodrugs and other bioactive molecules. Its ability to protect hydroxyl groups while allowing for selective deprotection makes it useful in the synthesis of complex drug candidates.

Industry

In the industrial sector, this compound is used in the production of fine chemicals and specialty materials. Its role as a protecting group in various synthetic processes enhances the efficiency and selectivity of industrial-scale reactions.

Mechanism of Action

The mechanism of action of (2R,3R,4R)-2-((tert-Butyldimethylsilyl)oxy)-3,4-dihydro-2H-pyran-3,4-diyl diacetate involves the protection of hydroxyl groups through the formation of stable silyl ethers. The tert-butyldimethylsilyl group provides steric hindrance, preventing unwanted side reactions and enhancing the selectivity of subsequent transformations. The diacetate groups can be selectively removed under mild conditions, allowing for the controlled release of the protected hydroxyl groups.

Comparison with Similar Compounds

Similar Compounds

  • (2R,3R,4R)-2-((tert-Butyldiphenylsilyl)oxy)-3,4-dihydro-2H-pyran-3,4-diyl diacetate
  • (2R,3R,4R)-2-((tert-Butyldimethylsilyl)oxy)-3,4-dihydro-2H-pyran-3,4-diyl dibenzoate
  • (2R,3R,4R)-2-((tert-Butyldimethylsilyl)oxy)-3,4-dihydro-2H-pyran-3,4-diyl ditosylate

Uniqueness

The uniqueness of (2R,3R,4R)-2-((tert-Butyldimethylsilyl)oxy)-3,4-dihydro-2H-pyran-3,4-diyl diacetate lies in its combination of the tert-butyldimethylsilyl protecting group and diacetate functionalities. This combination provides a balance of stability and reactivity, making it particularly useful in complex synthetic processes. The tert-butyldimethylsilyl group offers steric protection, while the diacetate groups allow for selective deprotection under mild conditions, enhancing the versatility of this compound in various applications.

Properties

Molecular Formula

C15H26O6Si

Molecular Weight

330.45 g/mol

IUPAC Name

[(2R,3R,4R)-3-acetyloxy-2-[tert-butyl(dimethyl)silyl]oxy-3,4-dihydro-2H-pyran-4-yl] acetate

InChI

InChI=1S/C15H26O6Si/c1-10(16)19-12-8-9-18-14(13(12)20-11(2)17)21-22(6,7)15(3,4)5/h8-9,12-14H,1-7H3/t12-,13-,14-/m1/s1

InChI Key

BWLDPPWQCSIYED-MGPQQGTHSA-N

Isomeric SMILES

CC(=O)O[C@@H]1C=CO[C@@H]([C@@H]1OC(=O)C)O[Si](C)(C)C(C)(C)C

Canonical SMILES

CC(=O)OC1C=COC(C1OC(=O)C)O[Si](C)(C)C(C)(C)C

Origin of Product

United States

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